rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate
Description
Properties
Molecular Formula |
C19H27NO2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H27NO2/c1-19(2,3)22-18(21)17-13-20(12-16(17)15-9-10-15)11-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3 |
InChI Key |
DNJMAILPYMRUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CC1C2CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chiral Starting Materials
The (3R,4R) configuration is often preserved from enantiomerically pure precursors. WO2006114402A2 utilizes (3R,4R)-pyrrolidine-1,3,4-tricarboxylic acid tert-butyl ester as a starting material, which undergoes sequential functionalization.
Diastereomeric Resolution
When racemic intermediates are formed, chiral chromatography or crystallization with resolving agents (e.g., tartaric acid) isolates the desired diastereomer. However, patents emphasize avoiding resolution steps by using stereochemically defined building blocks.
Benzyl Group Installation and Amine Protection
N-Benzylation
Benzyl groups are introduced via alkylation of the pyrrolidine nitrogen. WO2006114402A2 describes reacting pyrrolidine intermediates with benzyl bromide in acetonitrile using TEA as a base.
Optimized Conditions :
| Reagent | Solvent | Base | Temperature | Time |
|---|---|---|---|---|
| Benzyl bromide | Acetonitrile | TEA | 0–25°C | 6–12h |
The benzyl group enhances solubility and prevents unwanted side reactions at the amine during subsequent steps.
tert-Butyl Carboxylate Esterification
Esterification via Carbodiimide Coupling
The tert-butyl ester is introduced using BOP-Cl (bis-(2-oxo-3-oxazolidinyl)-phosphinic acid chloride) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). WO2006114402A2 reports coupling pyrrolidine-3-carboxylic acid with tert-butanol in DMF using BOP and DIPEA.
Key Parameters :
| Coupling Agent | Solvent | Base | Temperature | Time |
|---|---|---|---|---|
| BOP-Cl | DMF | DIPEA | 0–25°C | 12–24h |
This method avoids racemization, critical for preserving the (3R,4R) configuration.
Direct Esterification with tert-Butyl Chloride
Alternative approaches employ tert-butyl chloride in the presence of a base like K₂CO₃. However, this method is less efficient for sterically hindered substrates.
Deprotection and Final Workup
Acidic Deprotection of tert-Butyl Esters
The final deprotection step uses HCl in dioxane (4N) to remove the tert-butyl group, yielding the free carboxylic acid. WO2006114402A2 specifies conditions of 4N HCl in dioxane at 0–60°C for 1–6 hours.
Purification via Chromatography
Crude products are purified using silica gel chromatography with ethyl acetate/hexane gradients, achieving >95% purity.
Analytical Data and Characterization
Spectroscopic Confirmation
Chiral HPLC Analysis
Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers, confirming the racemic nature of the product.
Scalability and Industrial Considerations
Solvent Recovery and Cost Optimization
Large-scale syntheses prioritize THF and DMF due to their high boiling points and ease of removal under vacuum.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Alkylation (WO2013042006A1) | High stereoselectivity | Requires chiral starting material | 60–70 |
| Carbodiimide Coupling (WO2006114402A2) | Mild conditions, no racemization | Costly coupling reagents | 50–65 |
Chemical Reactions Analysis
rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- The compound has been studied for its potential effects on neurotransmitter systems, particularly its interaction with monoamine transporters such as dopamine and norepinephrine transporters. In vitro studies have shown that derivatives of this compound exhibit high affinity for these targets, suggesting a role in the treatment of mood disorders and neurodegenerative diseases .
-
Antiviral Activity :
- Research indicates that similar pyrrolidine derivatives can disrupt viral polymerase interactions, which is crucial for the development of antiviral agents against influenza and other viral infections. The structural characteristics of rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate may enhance binding affinity to viral proteins, making it a candidate for further antiviral research .
-
Cancer Research :
- Compounds with similar structural motifs have been investigated for their cytotoxic properties against various cancer cell lines. Studies have indicated that modifications to the pyrrolidine ring can lead to increased anticancer activity, suggesting that this compound could be explored in this context .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Cyclopropyl Group : The presence of the cyclopropyl moiety may enhance lipophilicity and receptor binding.
- Benzyl Substitution : The benzyl group is thought to contribute to favorable interactions with target proteins, enhancing potency .
Case Study 1: Neurotransmitter Interaction
In a study examining the uptake inhibition of dopamine transporters by various pyrrolidine derivatives, this compound demonstrated significant inhibitory effects compared to control compounds. This suggests potential utility in developing treatments for conditions like depression and ADHD .
Case Study 2: Antiviral Efficacy
A series of compounds structurally related to this compound were tested against influenza A virus. Results indicated that certain derivatives effectively inhibited viral replication by disrupting essential protein interactions within the viral polymerase complex .
Mechanism of Action
The mechanism of action of rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate
- Molecular Formula: C21H29NO2
- Molecular Weight : 327.47 g/mol
- Key Features :
- Pyrrolidine core with (3R,4R) stereochemistry.
- Cyclopropyl substituent at position 2.
- Benzyl group at position 1 and tert-butyl ester at position 2.
Applications :
Primarily employed as a chiral building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its rigid cyclopropyl group and stereochemistry make it valuable for designing conformationally constrained analogs .
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound is compared to three analogs (Table 1) based on substituents, stereochemistry, and applications:
Table 1. Structural and Functional Comparison
Substituent-Driven Functional Differences
- Cyclopropyl vs. The azido group in the analog enables click chemistry applications, while the hydroxyl group increases polarity, improving aqueous solubility . Methoxy substituents (as in the imidazole derivative) may enhance metabolic stability in drug candidates .
Benzyl vs. Alternative Protecting Groups :
Stereochemical and Conformational Impact
Physicochemical Properties
Solubility :
- The tert-butyl ester and benzyl group in the target compound reduce aqueous solubility compared to hydroxyl- or methoxy-containing analogs.
- The dihydrochloride salt form of the imidazole derivative enhances solubility for in vitro assays .
Biological Activity
rac-tert-butyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C19H27NO2
- Molecular Weight : 301.43 g/mol
- CAS Number : 2126144-76-9
- Purity : Typically ≥95%
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological pathways. Research indicates that this compound may act as a protease inhibitor, which could be significant in therapeutic contexts such as viral infections and cancer treatment .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
- Antiviral Activity : In a study examining the efficacy of various compounds against coronavirus proteases, this compound demonstrated significant inhibition of viral replication in vitro. The compound's mechanism involves binding to the active site of the protease, preventing substrate access and subsequent viral maturation .
- Antitumor Effects : Another investigation focused on the compound's effects on human cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The study highlighted a dose-dependent response where higher concentrations resulted in increased cell death rates .
- Neuroprotective Properties : Research into the neuroprotective effects of this compound showed promising results in models of neurodegenerative diseases. The compound appeared to enhance synaptic plasticity and reduce oxidative stress markers in neuronal cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
